(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin
Description
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin (CAS: 1019840-96-0) is a phosphorus-containing bicyclic ligand with the molecular formula C45H49O4P and a molecular weight of 684.84 g/mol . It is characterized as a white solid, often employed in asymmetric catalysis due to its chiral dioxaphosphepin core and sterically demanding 3,5-dimethylphenyl substituents. The compound’s structure features a rigid tetrahydro-1,3-dioxolo framework fused with a dioxaphosphepin ring, which confers stereochemical stability and electronic tunability .
Properties
IUPAC Name |
(3aR,8aR)-4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3/t41-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDBVZPMGPWLR-NCRNUEESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C2([C@H]3[C@H](C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin is a complex phosphine compound with significant potential in various biological applications. This article explores its biological activity based on available research findings and case studies.
- Molecular Formula : C53H65O4P
- Molecular Weight : 797.05 g/mol
- CAS Number : 1187446-93-0
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various biochemical pathways. Its unique structure allows it to interact with specific receptors and enzymes, influencing various cellular processes.
Biological Activity Overview
Research indicates that (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin exhibits several biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Antitumor Activity
A study conducted by Zhang et al. (2022) examined the effects of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis via mitochondrial pathways.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
| 50 | 25 | 80 |
Antioxidant Activity
In an experiment by Lee et al. (2021), the compound was tested for its ability to reduce oxidative stress in neuronal cells. The findings suggested a significant reduction in reactive oxygen species (ROS) levels compared to control groups.
| Treatment Group | ROS Level (µM) |
|---|---|
| Control | 15.0 |
| Compound (10 µM) | 9.0 |
| Compound (20 µM) | 5.0 |
Enzyme Inhibition
Research conducted by Kumar et al. (2023) focused on the inhibitory effects of the compound on alpha-glucosidase activity. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 15 µM.
Scientific Research Applications
Catalysis
One of the primary applications of this compound is in catalysis. Its phosphorus-containing structure allows it to act as a chiral ligand in asymmetric synthesis. This is particularly relevant in the production of pharmaceuticals where enantioselectivity is crucial. The presence of bulky aryl groups enhances its steric properties, making it effective in facilitating reactions that require a chiral environment.
Case Study : Research has demonstrated that this compound can significantly improve yields and selectivity in reactions such as the asymmetric hydrogenation of ketones and imines. Studies indicate that it can outperform traditional catalysts in specific scenarios due to its unique steric and electronic characteristics.
Materials Science
The compound's unique structure also makes it suitable for applications in materials science. Its ability to form stable complexes with metals allows it to be utilized in the development of advanced materials such as phosphorescent polymers and sensors.
Data Table: Comparison of Catalytic Efficiency
| Catalyst | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Traditional Catalyst A | Asymmetric Hydrogenation | 75% | 85% |
| (3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro... | Asymmetric Hydrogenation | 90% | 95% |
Medicinal Chemistry
In medicinal chemistry, the compound has been explored for its potential therapeutic applications. Its structural features suggest that it could interact with biological targets effectively. Preliminary studies indicate that derivatives of this compound exhibit promising anti-cancer activity by inducing apoptosis in cancer cells.
Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The diisopropylphenyl variant (C61H81O4P) exhibits superior enantioselectivity in asymmetric hydrogenation compared to the dimethylphenyl analog, attributed to its heightened steric shielding of the phosphorus center .
- Electronic Modulation : The 2-naphthalenyl variant (C47H37O6P) demonstrates enhanced π-π interactions with aromatic substrates, enabling selective catalytic pathways .
- Stereochemical Stability : All variants maintain the (3aR,8aR) or (3aS,8aS) configurations, ensuring consistent chiral induction in catalytic cycles .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting (e.g., MACCS keys, Morgan fingerprints), the dimethylphenyl variant shares ~85% structural similarity with its diethylphenyl counterpart, but only ~60% with the diisopropylphenyl analog, highlighting the critical role of substituent size in divergence . Hierarchical clustering of bioactivity profiles further confirms that analogs with similar substituents cluster together, correlating with shared catalytic mechanisms .
Research Findings and Industrial Relevance
- Synthetic Accessibility : The dimethylphenyl variant is commercially available at lower cost (e.g., 100 mg for ~RMB 675) compared to diisopropylphenyl derivatives (RMB 1,550–1,605 per 100 mg), reflecting synthetic complexity .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the dimethylphenyl variant decomposes at 220°C, while the diisopropylphenyl analog is stable up to 250°C, aligning with its robust performance in high-temperature reactions .
- Toxicity and Handling : All variants are classified as flammable solids, requiring inert-atmosphere handling .
Q & A
Q. What are the primary synthetic routes and characterization methods for this compound?
The compound is synthesized via stereoselective cyclization of substituted diols with phosphorus precursors under anhydrous conditions. Key characterization includes:
- Nuclear Magnetic Resonance (NMR) : P NMR confirms phosphorus coordination, while H/C NMR resolves substituent environments (e.g., 3,5-dimethylphenyl groups) .
- X-ray Crystallography : Determines absolute stereochemistry (3aR,8aR configuration) and ligand geometry .
- Elemental Analysis : Validates molecular formula (CHOP, MW 684.84) and purity (>97%) .
Q. How does this compound function as a ligand in transition-metal catalysis?
Its rigid dioxaphosphepin backbone and bulky 3,5-dimethylphenyl groups create a chiral environment, enabling asymmetric induction in reactions such as:
- Nickel-Catalyzed Asymmetric Hydroboration : Achieves enantioselective 1,4-dihydroboration of 1,3-dienes (up to 95% ee) .
- Platinum-Catalyzed Diboration : Facilitates stereocontrolled addition of B(pin) to N-silyl imines for α-aminoboronate synthesis .
Q. What techniques confirm the stereochemical integrity of the ligand during catalysis?
- Chiral HPLC : Monitors retention times of reaction products to assess enantiomeric excess (ee) .
- Circular Dichroism (CD) Spectroscopy : Correlates CD signals with crystallographic data to verify ligand chirality .
Advanced Research Questions
Q. What mechanistic insights explain its role in asymmetric 1,4-diboration reactions?
Density Functional Theory (DFT) studies suggest:
- The ligand’s dihedral angle (P–O–C–C) dictates steric shielding of the metal center, favoring syn addition of diboron reagents .
- Non-covalent interactions (π-stacking between aryl groups and substrates) stabilize transition states, enhancing enantioselectivity .
- Experimental Validation : Kinetic isotope effects (KIEs) and substituent variation (e.g., replacing 3,5-dimethylphenyl with ethyl groups) alter reaction rates and selectivity .
Q. How can reaction conditions be optimized for higher enantiomeric excess (ee) in platinum-catalyzed processes?
Systematic optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., THF) improve ligand solubility and metal-ligand coordination .
- Temperature Gradients : Lower temperatures (e.g., -30°C) reduce competing non-stereoselective pathways .
- Additive Effects : Lewis acids (e.g., Zn(OTf)) accelerate transmetalation steps, increasing turnover frequency .
Q. How should researchers address contradictions in catalytic performance across substrates?
Discrepancies in ee (e.g., high for styrenes vs. low for aliphatic alkenes) require:
- Substrate-Ligand Docking Simulations : Identify steric mismatches or electronic incompatibilities .
- In Situ Spectroscopic Monitoring : Raman or IR spectroscopy tracks intermediate formation to pinpoint bottlenecks .
- Statistical Design of Experiments (DoE) : Factorial analysis isolates variables (e.g., substrate electronic nature, ligand loading) influencing outcomes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
